molecular formula C7H5ClF2O2 B8273650 5-Chloro-2-difluoromethoxyphenol

5-Chloro-2-difluoromethoxyphenol

Cat. No. B8273650
M. Wt: 194.56 g/mol
InChI Key: NVFAUUQCOJCGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-difluoromethoxyphenol is a useful research compound. Its molecular formula is C7H5ClF2O2 and its molecular weight is 194.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-difluoromethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-difluoromethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-difluoromethoxyphenol

Molecular Formula

C7H5ClF2O2

Molecular Weight

194.56 g/mol

IUPAC Name

5-chloro-2-(difluoromethoxy)phenol

InChI

InChI=1S/C7H5ClF2O2/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7,11H

InChI Key

NVFAUUQCOJCGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

723 mg (5.0 mmol) of sodium chlorodifluoroacetate, 220 mg (5.5 mmol) of sodium hydroxide and 838 mg (5.5 mmol) of 4-chlorocatechol were successively added to a mixture of 7.0 mL of N,N-dimethylformamide and 0.1 mL of water under argon atmosphere with stirring. The mixture was slowly heated to 125° C. and allowed to react at this temperature for 1.0 h. The reaction was stopped and cooled to room temperature. To the reaction solution was added 10 mL of 1.0 mol/L hydrochloric acid until the solution turned acid, and then 50 mL of water and 20 mL of ethyl acetate were added. The organic layer was isolated, and the water layer was extracted with 20 mL×2 of ethyl acetate. The organic layers were combined, successively washed with 50 mL of water and 50 mL of saturated saline, dried over anh. MgSO4, filtered and concentrated. The residue was purified by preparative silica gel thin layer chromatography (mobile phase: petroleum ether: ethyl acetate=4:1) to obtain 189 mg of a light yellow oil. Yield 19.4%. MS([M-H]−): 193.
Quantity
723 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
838 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
19.4%

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